6,7,8,9-Tetrahydro-dibenzofuran-2-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6,7,8,9-tetrahydrodibenzofuran-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h5-7,13H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFLWVYSSLYVBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(O2)C=CC(=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40150356 | |
| Record name | 2-Dibenzofuranol, 6,7,8,9-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40150356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1133-79-5 | |
| Record name | 6,7,8,9-Tetrahydro-2-dibenzofuranol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1133-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Dibenzofuranol, 6,7,8,9-tetrahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001133795 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Dibenzofuranol, 6,7,8,9-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40150356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 6,7,8,9 Tetrahydro Dibenzofuran 2 Ol and Analogues
Classical and Established Synthetic Routes to Tetrahydrodibenzofuran Systems
Traditional methods for the synthesis of tetrahydrodibenzofuran systems often rely on multi-step sequences involving rearrangement reactions and intramolecular cyclizations. These routes, while sometimes lower in yield compared to modern techniques, form the foundational basis for the construction of this important heterocyclic motif.
Rearrangement Reactions in Hexahydrodibenzofuran Synthesis
Rearrangement reactions serve as a powerful tool in the construction of complex cyclic systems. In the context of hexahydrodibenzofuran synthesis, which can be a precursor to the tetrahydrodibenzofuran core via subsequent oxidation or aromatization, specific rearrangements are employed to form the furan (B31954) ring.
One notable strategy involves the rearrangement of benzopyran groups to form the more stable benzofuran (B130515) core. nih.gov Although this has been primarily documented for fully aromatic systems, the principles can be extended to saturated or partially saturated precursors. For instance, a coumarin derivative can undergo an unusual rearrangement to a benzofuran derivative under moderate conditions. nih.gov
Another relevant approach is the chalcone rearrangement strategy. nih.gov This method involves the rearrangement and subsequent transformation of 2-hydroxychalcones to yield 2,3-dihydrobenzofurans, which are structurally related to the tetrahydrodibenzofuran core. nih.gov The process is often mediated by hypervalent iodine reagents. nih.gov While these examples typically yield dihydrobenzofurans, the adaptation of this methodology using appropriate alicyclic precursors could pave the way for hexahydrodibenzofuran systems.
Table 1: Examples of Rearrangement Strategies for Benzofuran Synthesis
| Starting Material Type | Rearrangement Type | Key Reagents | Product Type |
| Benzopyran (Coumarin) | Benzopyran to Benzofuran | Moderate, specific conditions not fully detailed | Benzofuran |
| 2-Hydroxychalcone | Oxidative Rearrangement | Hypervalent iodine reagents (e.g., PhI(OCOCF₃)₂) | 2,3-Dihydrobenzofuran |
Intramolecular Cyclization Approaches
Intramolecular cyclization is a direct and widely used method for constructing the furan ring of the tetrahydrodibenzofuran system. These reactions involve the formation of a carbon-oxygen bond from a suitably functionalized precursor.
A common approach is the acid-catalyzed cyclization of an acetal. wuxiapptec.com In this method, a precursor molecule containing a phenyl ring and a tethered acetal group is treated with a strong acid like polyphosphoric acid (PPA). The acid promotes the formation of an oxonium ion, which is then attacked by the electron-rich aromatic ring to close the furan ring. wuxiapptec.com The regioselectivity of this cyclization can be influenced by the electronic properties of the aromatic ring. wuxiapptec.com
Another classical strategy is the intramolecular SN2 reaction, where a hydroxyl group displaces a leaving group (like a halide or sulfonate) on a tethered alkyl chain to form the tetrahydrofuran ring. nih.gov The intramolecular addition of alcohols to epoxides is also a frequently utilized method for constructing the tetrahydrofuran ring system present in the target molecule. nih.gov
Visible-light-mediated deoxygenation followed by an intramolecular 5-exo-trig cyclization has been developed for the synthesis of chiral tetrahydrofuran derivatives from monoallylated diols. nih.gov This modern approach highlights the continued evolution of intramolecular cyclization strategies, moving towards more sustainable and selective methods.
Modern Catalyst-Mediated Synthetic Strategies
The advent of transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including tetrahydrodibenzofurans. These methods often offer higher efficiency, selectivity, and functional group tolerance compared to classical routes.
Palladium-Catalyzed Annulation and Cyclization Reactions
Palladium catalysts are exceptionally versatile for forming C-C and C-O bonds, making them ideal for the synthesis of dibenzofuran (B1670420) scaffolds. organic-chemistry.orgsemanticscholar.org A prominent strategy involves the intramolecular palladium(II)-catalyzed oxidative C-C bond formation, which can be conducted under air. organic-chemistry.org Phenol-directed C-H activation followed by C-O cyclization is another powerful palladium-catalyzed method for constructing the dibenzofuran core. semanticscholar.org
The synthesis of benzofurans can also be achieved through a palladium-catalyzed domino approach involving Sonogashira cross-coupling reactions. researchgate.net Another efficient route involves the reaction of o-iodophenols with silylaryl triflates, followed by a palladium-catalyzed cyclization to yield dibenzofurans in good to excellent yields. organic-chemistry.org These methods, while demonstrated for aromatic systems, can be adapted for tetrahydrodibenzofuran synthesis by using appropriate partially saturated starting materials. For example, a Mizoroki-Heck reaction has been successfully employed for the intramolecular cyclization to form tetrahydrodibenzofurans. researchgate.net
Table 2: Overview of Palladium-Catalyzed Reactions for Dibenzofuran Synthesis
| Reaction Type | Key Reactants | Catalyst System | Key Feature |
| Intramolecular C-H/C-O Cyclization | Diaryl ethers | Pd(OAc)₂ | Direct C-O bond formation via C-H activation. semanticscholar.org |
| Intramolecular Cyclization | o-Iododiaryl ethers | Pd/C | Ligand-free conditions, reusable catalyst. organic-chemistry.org |
| Annulation | o-Iodophenols, Silylaryl triflates | Pd catalyst | Tolerates various functional groups. organic-chemistry.org |
| Mizoroki-Heck Reaction | Bromo-alkene tethered to a phenol (B47542) | Pd catalyst | Forms the tetrahydrodibenzofuran core. researchgate.net |
Copper-Catalyzed Coupling and Radical Generation
Copper catalysts offer a cost-effective and efficient alternative to palladium for the synthesis of dibenzofuran and related heterocycles. researchgate.net Copper-catalyzed Ullmann coupling is a classical method that has been refined for modern applications. organic-chemistry.org A novel protocol for constructing dibenzofuran motifs involves a one-pot palladium-catalyzed cross-coupling/aromatization and a copper-catalyzed Ullmann coupling. organic-chemistry.org
Copper is also effective in mediating radical reactions for heterocycle synthesis. For instance, a copper-catalyzed radical cascade reaction of unsaturated ketoximes with ethynylbenziodoxolone (EBX) reagents has been developed for the synthesis of isoxazolines, demonstrating the potential of copper in initiating radical cyclizations that could be adapted for tetrahydrofuran ring formation. researchgate.net Furthermore, an efficient synthesis of dibenzofuran derivatives has been achieved via a copper-catalyzed cyclization of diaryliodonium salts in water. researchgate.net
Transition Metal-Catalyzed Strategies for Dibenzo-fused Heterocycles
Beyond palladium and copper, other transition metals have been employed in the synthesis of dibenzo-fused heterocycles. researchgate.nettaylorfrancis.com Transition metal-catalyzed C-H bond functionalization has become a cornerstone of modern organic synthesis for creating complex molecules from simple precursors. researchgate.netnih.gov The choice of the metal and directing group is crucial for achieving the desired selectivity. researchgate.net
For example, rhodium catalysts have been used for the C-H arylation of indoles and thiophenes, which are structurally related to dibenzofurans. nih.gov Transition metal-catalyzed multicomponent reactions (MCRs) have also emerged as a powerful tool for generating heterocyclic scaffolds, offering high atom economy and efficiency. taylorfrancis.com These strategies often involve the in situ generation of reactive intermediates that undergo subsequent cyclization to form the desired fused ring system. taylorfrancis.com While specific applications to 6,7,8,9-Tetrahydro-dibenzofuran-2-ol may be limited in the literature, the general principles of these transition metal-catalyzed reactions provide a robust framework for developing novel synthetic routes to this important molecule and its analogues. uq.edu.au
Metal-Free and Green Chemistry Approaches to Tetrahydrodibenzofuran Architectures
In recent years, the principles of green chemistry, which advocate for the reduction or elimination of hazardous substances, have guided the development of new synthetic protocols. For tetrahydrodibenzofuran architectures, this has translated into a focus on metal-free catalytic systems and reactions that minimize waste and energy consumption. These approaches offer significant advantages over traditional metal-catalyzed methods, which can suffer from issues of catalyst toxicity, cost, and contamination of the final product.
A notable advancement in the metal- and solvent-free synthesis of the dibenzofuran core is the use of alumina-promoted oxodefluorination. This method provides a clean and simple protocol for preparing dibenzofuran derivatives from readily available fluoroarenes.
In this process, activated γ-alumina (γ-Al₂O₃) serves as a reliable oxygen source, enabling a one-pot substitution of fluorine atoms to yield the benzoannulated furan ring system. The reaction proceeds by heating a fluorinated biphenyl precursor with activated alumina under vacuum, which triggers a selective C-F bond activation. For instance, 2,2′-difluorobiphenyl can be transformed into dibenzofuran in a 65% yield. This transformation is significant as it circumvents the need for the oxygen atom to be present in the precursor's structure, a common requirement in many other synthetic methods.
The reaction occurs on the surface of the activated alumina and does not require any other reagents, making it an environmentally benign process. A key advantage of this technique is its compatibility with other functionalities, such as C-Br and C-I bonds, which remain intact during the reaction and can be used for further modifications. This selectivity is notable because C-F bonds are typically more stable than C-Br or C-I bonds. The mechanism is believed to have a cationic nature, which allows it to proceed without the need for multiple electron-withdrawing groups that are typically required for SNAr-type reactions.
Table 1: Alumina-Promoted Oxodefluorination of a Fluorinated Biphenyl
| Starting Material | Reagent | Conditions | Product | Yield |
| 2,2′-Difluorobiphenyl | Activated γ-Al₂O₃ | 190 °C, vacuum | Dibenzofuran | 65% |
The development of catalyst-free annulation reactions represents another significant stride in green chemistry approaches to furan synthesis. While specific examples detailing the use of external oxygen sources for the direct, catalyst-free annulation to form the 6,7,8,9-tetrahydrodibenzofuran skeleton are not extensively documented, related methodologies highlight the potential of such strategies.
For instance, transition-metal-free protocols have been developed for the conversion of 3-arylbenzofuran-2(3H)-ones to 2-hydroxybenzophenones, which involves a decarbonylation-oxidation sequence. In this process, tetrahydrofuran (THF) as the solvent can undergo autoxidation to generate hydroperoxides in situ. These hydroperoxides then act as the oxygen source for the transformation. Control experiments have confirmed that the reaction does not proceed in degassed THF under an inert atmosphere, underscoring the role of the externally derived oxygen (from atmospheric oxygen dissolved in the solvent) in forming the reactive hydroperoxide. This principle of utilizing solvent-derived, in situ-generated oxidants from an external oxygen source under catalyst-free conditions could potentially be adapted for the annulation step in the synthesis of tetrahydrodibenzofuran architectures.
Regioselective Functionalization and Derivatization of the 6,7,8,9-Tetrahydro-dibenzofuran Core
The ability to selectively introduce functional groups at specific positions on the 6,7,8,9-tetrahydro-dibenzofuran core is crucial for synthesizing analogues with tailored properties. The reactivity of the aromatic portion of the molecule is governed by the directing effects of the existing oxygen heteroatom and the alkyl-substituted fused ring. The hydroxyl group in this compound is a strong activating, ortho-, para-directing group for electrophilic aromatic substitution.
Common electrophilic aromatic substitution reactions that can be applied for regioselective functionalization include:
Halogenation: Introduction of bromine or chlorine can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The substitution is expected to occur at the positions ortho and para to the hydroxyl group (C1 and C3).
Nitration: Using a mixture of nitric acid and sulfuric acid allows for the introduction of a nitro group, which can subsequently be reduced to an amino group, providing a handle for further derivatization.
Friedel-Crafts Acylation and Alkylation: These reactions, employing acyl chlorides or alkyl halides in the presence of a Lewis acid catalyst, can introduce acyl or alkyl groups onto the aromatic ring. Acylation is generally preferred as it is less prone to poly-substitution and rearrangement compared to alkylation. The acylation of electron-rich arenes is a well-established method for forming C-C bonds.
Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride and a substituted formamide like N,N-dimethylformamide (DMF), to introduce a formyl group (an aldehyde) onto electron-rich aromatic rings. This formyl group can then be used in a variety of subsequent transformations.
Mannich Reaction: This three-component reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound. In the case of phenols like this compound, the reaction introduces an aminomethyl group onto the aromatic ring, typically at a position ortho to the hydroxyl group.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are also powerful tools for derivatization. This requires prior functionalization of the core, for example, through halogenation, to introduce a suitable handle (e.g., a bromo or iodo substituent). The halogenated derivative can then be coupled with a wide range of boronic acids to introduce new aryl or alkyl groups.
Table 2: Potential Regioselective Functionalization Reactions
| Reaction | Reagents | Expected Position of Substitution | Functional Group Introduced |
| Bromination | NBS, CH₃CN | C1, C3 | -Br |
| Nitration | HNO₃, H₂SO₄ | C1, C3 | -NO₂ |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | C1, C3 | -COR |
| Vilsmeier-Haack | POCl₃, DMF | C1, C3 | -CHO |
| Mannich Reaction | CH₂O, R₂NH | C1, C3 | -CH₂NR₂ |
Synthesis of Substituted this compound Derivatives and Precursors
The synthesis of substituted derivatives of the this compound core often involves building the heterocyclic system from appropriately substituted precursors. A common strategy is the annulation of a furan ring onto a substituted cyclohexanone or phenol derivative.
One versatile method for synthesizing highly functionalized tetrahydrobenzofurans is the Gewald reaction. While traditionally used for synthesizing 2-aminothiophenes, the principles can be adapted for oxygen heterocycles. A relevant example is the synthesis of 2-amino-4,5,6,7-tetrahydrobenzofuran-3-carbonitrile. This multicomponent reaction typically involves the condensation of a ketone (cyclohexanone), an α-cyano ester or malononitrile, and a base.
The synthesis proceeds via an initial Knoevenagel condensation between cyclohexanone and malononitrile to form an α,β-unsaturated dinitrile. Subsequent intramolecular cyclization via nucleophilic attack of an oxygen nucleophile (derived from the reaction setup or an added reagent) onto one of the nitrile groups, followed by tautomerization, would yield the final 2-amino-4,5,6,7-tetrahydrobenzofuran-3-carbonitrile. This derivative serves as a versatile precursor; the amino group and the nitrile group can be further modified to create a wide array of derivatives. For instance, the nitrile can be hydrolyzed to a carboxylic acid or a carboxamide, and the amino group can be diazotized or used in condensation reactions.
Precursors for more complex derivatives of this compound can be synthesized through multi-step sequences. For example, a substituted resorcinol could be alkylated with 2-chlorocyclohexanone. The resulting ether could then undergo an intramolecular Friedel-Crafts-type cyclization under acidic conditions to form the tetrahydrodibenzofuran skeleton. The specific substitution pattern on the final product is determined by the choice of the substituted resorcinol precursor.
Table 3: Synthesis of a Substituted Tetrahydrobenzofuran Derivative
| Reactant 1 | Reactant 2 | Catalyst/Base | Product |
| Cyclohexanone | Malononitrile | Morpholine or other base | 2-Amino-4,5,6,7-tetrahydrobenzofuran-3-carbonitrile |
Sophisticated Spectroscopic Characterization and Computational Chemistry of 6,7,8,9 Tetrahydro Dibenzofuran 2 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 6,7,8,9-Tetrahydro-dibenzofuran-2-ol. Through a suite of one-dimensional and two-dimensional experiments, the precise connectivity and chemical environment of each atom in the molecule can be established.
¹H and ¹³C NMR Spectral Analysis
The ¹H and ¹³C NMR spectra provide fundamental information about the electronic environment of the hydrogen and carbon atoms, respectively. The analysis involves evaluating chemical shifts, signal integrations, and coupling patterns to piece together the molecular framework.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons, the phenolic hydroxyl proton, and the aliphatic protons of the tetrahydrofuran ring. The aromatic protons on the phenolic ring would appear in the downfield region (typically 6.5-7.5 ppm) with splitting patterns dictated by their substitution. The hydroxyl proton (OH) would likely appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration. The eight aliphatic protons on the saturated ring would be found in the upfield region (typically 1.5-3.0 ppm), appearing as complex multiplets due to coupling with adjacent protons.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would provide a count of the unique carbon atoms in the molecule. For this compound, twelve distinct signals are expected, barring any accidental chemical shift equivalence. The signals for the aromatic carbons would be observed in the range of 110-160 ppm, with the carbons attached to the oxygen atoms (C-2, C-4a, C-5a, C-9a) being the most deshielded. The four aliphatic carbons (C-6, C-7, C-8, C-9) would resonate in the upfield region, typically between 20-30 ppm.
Predicted NMR Data Tables
The following data is predictive and based on established principles of NMR spectroscopy for the structure of this compound.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| H-1 | 6.7 - 6.9 | d | 1H |
| H-3 | 6.9 - 7.1 | d | 1H |
| H-4 | 7.0 - 7.2 | dd | 1H |
| 2-OH | 4.5 - 5.5 | br s | 1H |
| H-6, H-9 | 2.5 - 2.8 | m | 4H |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C-1 | 110 - 115 |
| C-2 | 150 - 155 |
| C-3 | 115 - 120 |
| C-4 | 120 - 125 |
| C-4a | 125 - 130 |
| C-5a | 155 - 160 |
| C-6 | 20 - 25 |
| C-7 | 20 - 25 |
| C-8 | 20 - 25 |
| C-9 | 20 - 25 |
| C-9a | 145 - 150 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the complete bonding network. scielo.brresearchgate.net
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would show correlations between adjacent aliphatic protons (H-6/H-7, H-7/H-8, H-8/H-9), confirming the sequence of the saturated ring. It would also reveal couplings between adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps proton signals to the carbon signals to which they are directly attached. It provides a direct link between the ¹H and ¹³C assignments. For instance, the aliphatic proton signals between 1.8-2.8 ppm would correlate with the carbon signals between 20-25 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying longer-range (typically 2-3 bonds) couplings between protons and carbons. researchgate.net This technique allows for the connection of different structural fragments. For example, correlations would be expected between the aliphatic protons at C-6 and C-9 and the aromatic quaternary carbons C-5a and C-9b, respectively, unequivocally confirming the fusion of the tetrahydrofuran ring to the dibenzofuran (B1670420) core.
Deuterium NMR for Labeled Compounds
Deuterium (²H) NMR spectroscopy is a specialized technique used when the compound has been isotopically labeled with deuterium. While not a routine characterization method, it is powerful for specific applications. If this compound were synthesized with a deuterium label, for example, by exchanging the phenolic proton with D₂O, ²H NMR would show a signal corresponding to the O-D group. This can be used to study reaction mechanisms, determine site-specific isotopic enrichment, or in quantitative analysis where a deuterated analog serves as an internal standard.
Vibrational Spectroscopy for Molecular Structure and Conformation
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations such as stretching and bending. The spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). For this compound, the key functional groups give rise to characteristic absorption bands.
Table 3: Predicted FTIR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (Phenolic) | 3200 - 3600 | Strong, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong |
| C-O Stretch (Aryl Ether) | 1200 - 1280 | Strong |
| C-O Stretch (Phenol) | 1150 - 1250 | Strong |
Raman Spectroscopy Applications
Raman spectroscopy is a light scattering technique that provides information complementary to FTIR. nih.gov While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability.
For this compound, Raman spectroscopy would be particularly effective for observing:
Aromatic Ring Vibrations: The symmetric "breathing" modes of the benzene (B151609) rings, typically around 1000 cm⁻¹ and 1600 cm⁻¹, would be strong and sharp.
C-C Backbone Stretching: The carbon-carbon single bond stretches within the aliphatic ring would be more prominent than in the FTIR spectrum.
Symmetric C-H Stretching: Symmetric stretching modes of the methylene (CH₂) groups would be readily observed.
In contrast, the polar O-H and C-O stretching vibrations would be expected to be weak in the Raman spectrum, highlighting the complementary nature of the two vibrational techniques for a complete structural analysis.
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns upon ionization. In the case of this compound, electron ionization mass spectrometry (EI-MS) would be expected to yield a prominent molecular ion peak (M⁺) corresponding to its exact mass. The energetic instability of the molecular ion leads to its fragmentation into smaller, more stable charged particles.
The fragmentation pathways of this compound can be predicted based on the established principles of mass spectrometry and the known behavior of related benzofuran (B130515) and dibenzofuran structures. The presence of the tetrahydrofuran ring, the aromatic system, and the hydroxyl group dictates the primary cleavage points.
Key expected fragmentation processes include:
Retro-Diels-Alder (RDA) reaction: The saturated six-membered ring can undergo a characteristic RDA fragmentation, leading to the loss of ethylene (C₂H₄), a neutral molecule. This is a common pathway for cyclohexene-containing structures.
Loss of a hydrogen radical: Cleavage of a C-H bond, particularly from the benzylic positions, can lead to the formation of a stable [M-H]⁺ ion.
Loss of the hydroxyl group: The hydroxyl group can be lost as a neutral water molecule (H₂O), especially after protonation in chemical ionization or electrospray ionization techniques, or as a hydroxyl radical (•OH).
Cleavage of the ether linkage: The C-O bond within the furan (B31954) ring can cleave, leading to characteristic fragment ions.
Aromatic ring fragmentation: At higher ionization energies, the stable aromatic ring system can also fragment, although this is generally less favored.
The analysis of these fragmentation patterns allows for the confident identification of the this compound core structure. High-resolution mass spectrometry (HRMS) would provide highly accurate mass measurements for both the molecular ion and its fragments, enabling the determination of their elemental compositions and further confirming the compound's identity.
| Plausible Fragment Ion | Proposed Fragmentation Pathway | Expected m/z |
|---|---|---|
| [M]⁺ | Molecular Ion | 200.24 |
| [M - C₂H₄]⁺ | Retro-Diels-Alder Reaction | 172.20 |
| [M - H]⁺ | Loss of a Hydrogen Radical | 199.23 |
| [M - CH₃]⁺ | Loss of a Methyl Radical | 185.21 |
| [M - CO]⁺ | Loss of Carbon Monoxide | 172.20 |
| [M - H₂O]⁺ | Loss of Water | 182.22 |
Advanced X-ray Diffraction Studies for Solid-State Structure
Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound, obtaining a suitable single crystal would allow for the unambiguous determination of its molecular geometry, including bond lengths, bond angles, and torsional angles.
| Structural Parameter | Expected Value Range (Å or °) | Comment |
|---|---|---|
| C-C (aromatic) | 1.38 - 1.41 | Typical for benzene rings. |
| C-O (furan) | 1.36 - 1.40 | Characteristic of the furan ring. |
| C-C (alicyclic) | 1.50 - 1.54 | Typical for sp³-sp³ carbon bonds. |
| C-O (hydroxyl) | 1.35 - 1.39 | Phenolic C-O bond length. |
| C-C-C (aromatic) | 118 - 122 | Angles within the benzene ring. |
| C-O-C (furan) | 105 - 109 | Angle within the furan ring. |
Theoretical and Computational Chemistry Approaches
Density Functional Theory (DFT) has become a cornerstone of computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. For this compound, DFT calculations, often employing hybrid functionals such as B3LYP or M06-2X with an appropriate basis set (e.g., 6-311++G**), can be used to predict a wide range of molecular properties.
These calculations can determine the optimized molecular geometry in the gas phase, which can then be compared with experimental data from X-ray diffraction. Furthermore, DFT allows for the calculation of the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and electronic transitions. Other properties such as the dipole moment, polarizability, and molecular electrostatic potential (MEP) can also be computed to understand the charge distribution and reactive sites within the molecule.
From the energies of the HOMO and LUMO obtained from DFT calculations, a variety of global reactivity descriptors, also known as quantum chemical parameters, can be derived. These parameters are instrumental in rationalizing the chemical behavior of the molecule.
Key quantum chemical parameters include:
Ionization Potential (I): The energy required to remove an electron from the molecule (approximated as I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added to the molecule (approximated as A ≈ -ELUMO).
Electronegativity (χ): The ability of the molecule to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution (η = (I - A) / 2).
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).
Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons (ω = χ² / 2η).
The analysis of these parameters provides a quantitative basis for predicting the reactivity of this compound in various chemical reactions.
| Quantum Chemical Parameter | Formula | Significance |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Propensity to donate electrons. |
| Electron Affinity (A) | A ≈ -ELUMO | Propensity to accept electrons. |
| Electronegativity (χ) | χ = (I + A) / 2 | Overall electron-attracting ability. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer. |
| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness. |
| Electrophilicity Index (ω) | ω = χ² / 2η | Electrophilic character. |
The presence of the flexible tetrahydro- ring in this compound gives rise to multiple possible conformations. Molecular modeling techniques, including molecular mechanics and quantum mechanical methods, are employed to perform a thorough conformational analysis.
A potential energy surface (PES) scan can be performed by systematically rotating the dihedral angles within the six-membered ring to identify all possible low-energy conformers. The relative energies of these conformers can then be calculated to determine the most stable, or ground-state, conformation. This analysis is crucial as the molecular conformation can significantly influence the compound's physical, chemical, and biological properties. For the tetrahydrodibenzofuran system, the equilibrium between different half-chair and twist-boat conformations would be of primary interest.
To achieve a more accurate comparison between theoretical predictions and experimental spectroscopic data, it is often necessary to account for environmental effects. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used computational approach for the accurate prediction of NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus, the GIAO method can provide theoretical NMR spectra that can be directly compared with experimental data, aiding in the definitive assignment of resonances.
Furthermore, chemical reactions and spectroscopic measurements are typically conducted in solution. The Polarizable Continuum Model (PCM) is a popular implicit solvation model that can be used in conjunction with DFT calculations to simulate the effect of a solvent on the molecular properties of this compound. PCM models the solvent as a continuous dielectric medium, which can influence the geometry, electronic structure, and reactivity of the solute molecule. The use of PCM allows for a more realistic theoretical description of the compound's behavior in a condensed phase.
Structure Activity Relationship Sar Studies and Pharmacological Investigations of 6,7,8,9 Tetrahydro Dibenzofuran 2 Ol Scaffolds
Fundamental Principles of Structure-Activity Relationships in Tetrahydrodibenzofurans
The biological activity of tetrahydrodibenzofuran derivatives is intricately linked to their molecular structure. The core scaffold consists of a furan (B31954) ring fused with two benzene (B151609) rings, one of which is saturated. Modifications to this basic structure, such as the addition, removal, or alteration of functional groups, can significantly impact the compound's interaction with biological targets, thereby influencing its efficacy and selectivity. mdpi.com The electronic properties, hydrophobicity, and steric profile of the molecule are key determinants of its activity.
The position of substituents on the tetrahydrodibenzofuran ring system plays a critical role in defining the biological activity of the resulting molecule. The nature and location of these functional groups can alter the molecule's ability to bind to specific receptors or enzymes.
Research into related benzofuran (B130515) structures has provided valuable insights into these relationships:
Hydroxyl Groups: The presence of hydroxyl (-OH) groups is often beneficial for antibacterial activity. Studies on biphenyl and dibenzofuran (B1670420) derivatives have indicated that hydroxyl groups on the B ring enhance their inhibitory effects. nih.govresearchgate.net
Electron-Withdrawing Groups: The addition of strong electron-withdrawing groups, such as a trifluoromethyl group (-CF3), on one of the aromatic rings can be advantageous for antibacterial activity. nih.govresearchgate.net
Halogens: The introduction of halogen atoms like fluorine (-F) or chlorine (-Cl) can increase the potency of compounds. For example, adding a fluorine atom at position 4 of a 2-benzofuranyl group resulted in a twofold increase in inhibitory activity in certain anticancer studies. mdpi.com
Nitro Groups: A nitro group (-NO2) can significantly enhance biological activity. In some benzofuran derivatives, a nitro group at the C-5 position of an attached imidazole ring was shown to improve antibacterial action, suggesting the negative charge of the group is important for the activity. researchgate.net
Conjugated Systems: The degree of unsaturation in the heterocyclic ring can also influence activity. For instance, a double bond between C-2 and C-3 in certain benzofuran derivatives was found to confer superior anti-inflammatory activity compared to a single bond. nih.gov This extended conjugation can enhance hydrophobicity, potentially improving the molecule's ability to penetrate cell membranes. mdpi.com
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining the pharmacological profile of a drug. ijpsjournal.com Since biological systems like enzymes and receptors are chiral, they can differentiate between the stereoisomers (enantiomers) of a chiral drug, leading to significant differences in their biological effects. nih.govnih.gov
One enantiomer may fit perfectly into a binding site and elicit a therapeutic response, while the other may be less active, inactive, or even cause unwanted side effects. nih.gov The specific conformation (spatial arrangement) of the tetrahydrodibenzofuran scaffold and its substituents dictates how it interacts with its biological target. The portion of the molecule containing the chiral center may or may not be directly involved in the interaction with the target, but even in cases where it is not, enantiomers can still differ in their metabolic profiles. nih.gov Therefore, controlling the stereochemistry of 6,7,8,9-Tetrahydro-dibenzofuran-2-ol derivatives is essential for optimizing their therapeutic potential and creating more selective and effective agents.
Antimicrobial Research and Mechanisms
The benzofuran and dibenzofuran scaffolds are present in numerous compounds that have been investigated for their antimicrobial properties. researchgate.netekb.eg These structures serve as a valuable framework for the design of new agents to combat pathogenic microorganisms, including bacteria and fungi.
Derivatives of the dibenzofuran scaffold have demonstrated notable activity against a range of bacteria, including antibiotic-resistant strains. nih.gov The efficacy often varies between Gram-positive and Gram-negative bacteria due to differences in their cell wall structures. nih.gov
Several studies have evaluated the minimum inhibitory concentration (MIC) of various benzofuran and dibenzofuran derivatives. For example, in one study, a series of biphenyl and dibenzofuran derivatives were synthesized and tested against drug-resistant bacteria. The results showed that many of the polyhydric compounds had moderate to significant inhibitory activities. nih.gov Specifically, compounds designated as 6i (4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol) and 6m (5-(9H-carbazol-2-yl)benzene-1,2,3-triol) showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values as low as 3.13 µg/mL. nih.govresearchgate.net
Another study on benzofurans isolated from Penicillium crustosum found that one compound exhibited moderate antibacterial activity against Salmonella typhimurium and Staphylococcus aureus with MIC values of 12.5 μg/mL, and against Escherichia coli with an MIC of 25 μg/mL. mdpi.com
| Compound | Bacterial Strain | Gram Type | MIC (μg/mL) | Source |
|---|---|---|---|---|
| Compound 6i (4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol) | Methicillin-resistant Staphylococcus aureus | Gram-Positive | 3.13 | nih.govresearchgate.net |
| Compound 6m (5-(9H-carbazol-2-yl)benzene-1,2,3-triol) | Methicillin-resistant Staphylococcus aureus | Gram-Positive | 6.25 | nih.gov |
| Compound 1 (from P. crustosum) | Staphylococcus aureus | Gram-Positive | 12.5 | mdpi.com |
| Compound 1 (from P. crustosum) | Salmonella typhimurium | Gram-Negative | 12.5 | mdpi.com |
| Compound 1 (from P. crustosum) | Escherichia coli | Gram-Negative | 25 | mdpi.com |
| Compound 2 (from P. crustosum) | Staphylococcus aureus | Gram-Positive | 25 | mdpi.com |
In addition to antibacterial effects, benzofuran and dibenzofuran derivatives have been explored for their potential as antifungal agents. researchgate.netresearchgate.net Fungal infections pose a significant health threat, and the development of new antifungal drugs is a priority.
A study of benzofurans derived from the fungus Penicillium crustosum identified compounds with notable antifungal properties. nih.govmdpi.com One particular derivative, referred to as compound 6 , demonstrated potent activity against several plant-pathogenic fungi. mdpi.com It showed antifungal effects against Penicillium italicum with a MIC value of 12.5 μg/mL, and against Colletotrichum musae with a MIC range of 12.5–25 μg/mL. nih.govmdpi.com The study suggested that the presence of hydroxyl groups at the C-6 position could decrease polarity, making it easier for the compounds to penetrate fungal cell membranes. mdpi.com
| Compound | Fungal Strain | MIC (μg/mL) | Source |
|---|---|---|---|
| Compound 6 (from P. crustosum) | Penicillium italicum | 12.5 | mdpi.com |
| Compound 6 (from P. crustosum) | Colletotrichum musae | 12.5-25 | nih.govmdpi.com |
| Compound 6 (from P. crustosum) | Fusarium oxysporum | Potent Activity (MIC not specified) | mdpi.com |
| Compound 5 (from P. crustosum) | Penicillium italicum | 12.5 | nih.govmdpi.com |
| Compound 5 (from P. crustosum) | Colletotrichum musae | 12.5-25 | nih.govmdpi.com |
The rise of antimicrobial resistance is a global health crisis, necessitating novel therapeutic strategies. nih.gov One promising approach is the use of compounds that can modulate or reverse antibiotic resistance, known as resistance breakers or antibiotic potentiators. These substances may not have strong antimicrobial activity on their own but can restore the efficacy of existing antibiotics when used in combination.
While specific studies on this compound as a resistance modulator are limited, research on other heterocyclic compounds provides a basis for this line of inquiry. For example, certain 1,8-naphthyridine derivatives, which are also nitrogen-containing heterocycles, have been shown to potentiate the activity of fluoroquinolone antibiotics against multi-resistant bacterial strains. mdpi.com These derivatives did not exhibit direct antibacterial activity but were able to significantly decrease the MIC of antibiotics like norfloxacin and ofloxacin when used in combination. mdpi.com
Furthermore, detailed characterization of resistance-conferring mutations can help in the design of new drugs that impede the evolution of resistance. nih.gov By targeting both the original enzyme and its common resistant variants, it may be possible to slow down the rate at which bacteria acquire resistance. nih.gov Future investigations could explore whether tetrahydrodibenzofuran derivatives can act as efflux pump inhibitors or interfere with other bacterial resistance mechanisms, thereby providing a new tool in the fight against multidrug-resistant pathogens.
Antitumor and Anticancer Investigations
The benzofuran and dibenzofuran core structures are recognized as important pharmacophores in the design of potential anticancer agents. nih.govbiointerfaceresearch.com Derivatives of these scaffolds have demonstrated a wide range of biological activities, including promising cytotoxic effects against various cancer cell lines. nih.govnih.gov
Research has highlighted that modifications to the benzofuran ring system can significantly influence cytotoxic potency and selectivity. nih.gov For instance, the introduction of halogen atoms like bromine, chlorine, or fluorine into the benzofuran ring has been shown to enhance anticancer activity. nih.gov One derivative, a brominated methylbenzofuran, displayed remarkable cytotoxicity against K562 (human chronic leukemia) and HL-60 (human acute leukemia) cells with IC50 values of 5 µM and 0.1 µM, respectively. nih.gov
Mechanisms of Antiproliferative Action (e.g., Microtubule Targeting)
A primary mechanism through which benzofuran derivatives exert their anticancer effects is the disruption of microtubule dynamics. nih.govnih.gov Microtubules are essential components of the cytoskeleton involved in cell division, making them a key target for cancer therapy. nih.govmdpi.com
Modulation of Multidrug Resistance (MDR) Pathways (e.g., P-glycoprotein)
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp, or ABCB1). nih.govresearchgate.net These transporters function as efflux pumps, reducing the intracellular concentration of cytotoxic drugs. researchgate.net
While direct studies on this compound are limited, research on related structures suggests a potential role in modulating MDR. A series of benzofuryl-ethanolamine analogs have been specifically evaluated for their MDR-reversing activity. nih.gov Furthermore, flavonoids, a class of natural products that can feature benzofuran-like structures, are known to interact with and inhibit ABC transporters. researchgate.netnih.gov These compounds can modulate P-gp activity by interacting with its ATP-binding site or substrate-binding sites, thereby inhibiting the efflux of anticancer drugs. This interaction could be beneficial for overcoming resistance to conventional chemotherapy, although the specific role of tetrahydro-dibenzofuran scaffolds in this process requires further investigation. nih.gov
Selectivity Towards Cancer Cell Lines vs. Normal Cells
A critical aspect of cancer chemotherapy is the selective toxicity of agents towards malignant cells over healthy ones. Numerous studies have indicated that benzofuran derivatives can exhibit favorable selectivity profiles. nih.govnih.gov For example, a halogenated benzofuran derivative that was highly active against K562 and HL-60 leukemia cells showed no cytotoxicity towards normal human umbilical vein endothelial cells (HUVEC). nih.gov
Similarly, the natural benzofuran derivative ailanthoidol displayed potent cytotoxicity in Huh7 hepatoma cells (IC50 of 22 μM at 48h) while having a minimal effect on HepG2 liver carcinoma cells (IC50 > 80 μM), which have a different p53 status. nih.gov Another study found that a 2-benzoylbenzofuran derivative demonstrated excellent potency against estrogen receptor-dependent breast cancer cells while showing low toxicity toward normal human epidermal (HaCaT) cells. nih.gov This selectivity is a promising feature for the development of benzofuran-based compounds as safer chemotherapeutic agents.
Table 1: Cytotoxicity of Selected Benzofuran Derivatives Against Cancer and Normal Cell Lines
| Compound Type | Cell Line | Cell Type | IC50 Value (µM) | Reference |
|---|---|---|---|---|
| Halogenated Methylbenzofuran | K562 | Human Chronic Leukemia | 5 | nih.gov |
| Halogenated Methylbenzofuran | HL-60 | Human Acute Leukemia | 0.1 | nih.gov |
| Halogenated Methylbenzofuran | HUVEC | Normal Endothelial Cells | >1000 | nih.gov |
| Ailanthoidol (Natural Benzofuran) | Huh7 | Hepatoma (mutant p53) | 22 (at 48h) | nih.gov |
| Ailanthoidol (Natural Benzofuran) | HepG2 | Liver Carcinoma (wild-type p53) | >80 | nih.gov |
| 2-Benzoylbenzofuran derivative (11e) | MCF-7 | Breast Cancer | Potent Activity | nih.gov |
| 2-Benzoylbenzofuran derivative (11e) | HaCaT | Normal Epidermal Cells | Low Toxicity | nih.gov |
Anti-inflammatory Research
Benzofuran derivatives have demonstrated significant anti-inflammatory properties. nih.gov The mechanism of action often involves the modulation of key signaling pathways that regulate the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. nih.govnih.gov These pathways control the expression of numerous pro-inflammatory mediators. nih.gov
Studies on heterocyclic/benzofuran hybrids have shown that certain compounds can effectively inhibit the production of nitric oxide (NO), a key inflammatory molecule. nih.gov For example, a piperazine/benzofuran hybrid compound exhibited an excellent inhibitory effect on NO generation with an IC50 value of 52.23 µM in RAW-264.7 macrophage cells. nih.gov Further investigation revealed that this compound significantly inhibits the phosphorylation of critical proteins in the NF-κB and MAPK pathways, including IKKα/IKKβ, P65, ERK, JNK, and P38. nih.govnih.gov This inhibition leads to the downregulation of pro-inflammatory factors such as COX-2, tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.govnih.gov
Neuroprotective and Central Nervous System (CNS) Related Activities
The benzofuran scaffold is a versatile structure that has been explored for its potential in treating central nervous system disorders, including neurodegenerative diseases like Alzheimer's disease (AD). nih.govnih.gov The cholinergic hypothesis of AD suggests that cognitive decline is linked to a deficiency in the neurotransmitter acetylcholine. nih.gov
One therapeutic strategy is to inhibit the enzymes that break down acetylcholine, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Several 2-arylbenzofuran derivatives have shown potent and selective inhibitory activity against BChE. nih.gov For instance, Cathafuran C exhibited a Ki value of 1.7 µM against BChE in a competitive manner. nih.gov Other research has focused on the ability of benzofuran derivatives to disaggregate the amyloid-β (Aβ) plaques and oligomers that are hallmarks of AD. Additionally, certain dihydrobenzofuran derivatives have shown protective effects against epileptic seizures, indicating potential as negative allosteric modulators of NMDA receptors. nih.gov
Anti-Prion Activity Studies
Prion diseases are fatal neurodegenerative disorders caused by the misfolding of the cellular prion protein (PrPC) into a pathogenic isoform (PrPSc). nih.govnih.gov While no effective treatments currently exist, various compounds are being investigated for their ability to inhibit prion accumulation. nih.govnih.gov
The furan ring, a core component of the dibenzofuran scaffold, is present in compounds that have demonstrated anti-prion activity. nih.govnih.gov Research on a library of furan-based compounds identified several molecules with significant inhibitory effects on PrPSc accumulation in a persistently infected ovine microglia culture system. nih.govnih.gov One notable compound, DB772 (a monocationic phenyl-furan-benzimidazole), served as a lead for these studies. nih.govnih.gov A structure-activity relationship (SAR) analysis of related analogs suggested that a potential mechanism of action is the interference with the misfolding of PrPC into the disease-associated PrPSc form. nih.gov This indicates that the furan scaffold could be a valuable starting point for the design of novel therapeutics for prion diseases.
Interaction with Neural Targets and Pathways
The this compound scaffold, as a class of benzofuran derivatives, holds potential for interaction with various neural targets and pathways, primarily inferred from studies on related benzofuran structures. Research into novel benzofuran-2-carboxamide derivatives has indicated neuroprotective activities. Specifically, certain derivatives have demonstrated considerable protection against NMDA-induced excitotoxic neuronal cell damage in primary cultured rat cortical cells. This suggests that the core benzofuran structure may serve as a template for the development of agents that can mitigate neuronal damage caused by overstimulation of glutamate receptors, a key pathway in many neurodegenerative disorders.
In a study evaluating a series of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives, specific substitutions on the phenyl ring were found to be critical for neuroprotective efficacy. For instance, a methyl substitution at the R2 position of the phenyl ring conferred the most potent and efficacious neuroprotective action against NMDA-induced excitotoxicity, with effects comparable to the well-known NMDA antagonist, memantine, at a concentration of 30 μM. Additionally, a hydroxyl substitution at the R3 position also demonstrated marked anti-excitotoxic effects. These findings highlight the importance of the substitution pattern on the benzofuran scaffold in modulating interactions with neural targets. Although direct studies on this compound are not available, the established neuroprotective potential of the broader benzofuran class suggests that this compound could be a candidate for investigation in the context of neurodegenerative diseases.
Other Biological Activities
Antioxidant Properties and Reactive Oxygen Species Scavenging
The chemical structure of this compound, featuring a phenolic hydroxyl group, suggests inherent antioxidant potential. Phenolic compounds are well-known for their ability to donate a hydrogen atom to free radicals, thereby neutralizing them and terminating damaging chain reactions. The antioxidant capacity of the benzofuran scaffold has been explored in various studies. For instance, novel thiazolo quinazoline derivatives incorporating a tetrahydro-phenyl moiety have been synthesized and screened for their antioxidant activity using DPPH radical assay, nitric oxide scavenging, and hydrogen peroxide scavenging methods. Certain derivatives in this series were identified as potent antioxidant agents.
Furthermore, the antioxidant activity of benzofuran derivatives is influenced by the nature and position of substituents on the aromatic ring. Studies on 3,3-disubstituted-3H-benzofuran-2-one derivatives have shown that the presence and position of hydroxyl groups are critical for their antioxidant capacity. The evaluation of these compounds through DPPH assay and cyclic voltammetry has confirmed that specific substitution patterns enhance their ability to scavenge free radicals. While direct experimental data for this compound is not available, the presence of the phenolic -OH group on the dibenzofuran backbone strongly implies that it is likely to exhibit antioxidant and reactive oxygen species (ROS) scavenging properties.
Immunomodulatory Effects
The immunomodulatory potential of the this compound scaffold can be inferred from studies on related benzofuran structures. Benzofuran-2-carboxamide derivatives have been investigated as immunomodulatory agents, specifically for their ability to block CCL20-induced chemotaxis. The CCL20/CCR6 axis is a recognized pathway in various autoimmune and inflammatory disorders. Research has shown that C4 and C5-substituted benzofuran-2-carboxamide derivatives are effective inhibitors of CCL20-induced migration of human peripheral blood mononuclear cells (PBMCs) nih.gov. This indicates that the benzofuran core can serve as a scaffold for developing molecules that modulate immune responses.
While the specific immunomodulatory effects of this compound have not been directly studied, its structural similarity to compounds known to interact with immune pathways suggests it could possess similar activities. The nature and position of functional groups on the dibenzofuran ring system would likely play a crucial role in determining the extent and specificity of any immunomodulatory effects.
Enzyme Inhibition Profiles (e.g., PI-3K, RET enzyme, Topoisomerase II)
The dibenzofuran scaffold is a constituent of various molecules that have been shown to inhibit the activity of several enzymes, suggesting that this compound could also exhibit enzyme inhibitory properties.
PI-3K Inhibition: The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is often implicated in cancer. Benzofuran hybrids have been designed and synthesized as dual inhibitors of PI3K and VEGFR-2. In one study, a novel series of benzofuran derivatives demonstrated inhibitory activity against PI3K, with one compound showing an IC50 value of 2.21 nM against the enzyme. This highlights the potential of the benzofuran scaffold in the design of potent PI3K inhibitors.
RET Enzyme Inhibition: The RET (Rearranged during Transfection) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in the development and maintenance of the nervous and renal systems. Mutations in the RET gene are associated with several types of cancer. While no direct studies linking benzofuran or dibenzofuran derivatives to RET enzyme inhibition were identified, the general ability of heterocyclic compounds to act as kinase inhibitors suggests that this is a potential area for future investigation.
Topoisomerase II Inhibition: Topoisomerase II is an essential enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation. It is a well-established target for anticancer drugs. Benzofuroquinolinediones, which are structurally related to dibenzofurans, have been synthesized and evaluated for their cytotoxicity and Topoisomerase II inhibitory activity. Several of these compounds exhibited potent inhibition of Topoisomerase II, with some showing IC50 values significantly lower than the standard drug etoposide. This indicates that the core structure present in this compound could be a valuable scaffold for the development of new Topoisomerase II inhibitors.
Table 1: Enzyme Inhibitory Activity of Selected Benzofuran and Dibenzofuran Derivatives
| Compound Class | Target Enzyme | Key Findings |
|---|---|---|
| Benzofuran Hybrids | PI3K | A novel series of benzofuran derivatives showed potent PI3K inhibitory activity, with one compound having an IC50 of 2.21 nM. |
AhR (Aryl Hydrocarbon Receptor) Ligand Studies (in context of related dibenzofurans)
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that mediates the toxic and biological effects of a variety of environmental contaminants, including polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). Dibenzofurans are a well-known class of AhR ligands. The binding affinity of these compounds to the AhR is highly dependent on their structure, particularly the pattern of halogen substitution.
Structure-activity relationship studies have shown that the planarity and electronic properties of the dibenzofuran ring system are crucial for AhR binding. While this compound is not a halogenated compound, its core dibenzofuran structure suggests a potential to interact with the AhR. The saturation of one of the benzene rings in the tetrahydro-dibenzofuran structure would alter its planarity and electronic distribution compared to fully aromatic dibenzofurans. This structural modification would likely influence its binding affinity and subsequent activation or inhibition of the AhR signaling pathway. Further studies would be necessary to determine if this compound acts as an agonist or antagonist of the AhR and to what extent it can modulate AhR-dependent gene expression.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide |
| Memantine |
| 3,3-disubstituted-3H-benzofuran-2-one |
| Benzofuran-2-carboxamide |
| Benzofuroquinolinedione |
| Etoposide |
| Polychlorinated dibenzo-p-dioxins (PCDDs) |
Reaction Mechanisms and Chemical Transformations of 6,7,8,9 Tetrahydro Dibenzofuran 2 Ol
Detailed Reaction Mechanisms for Derivatization
The primary site for derivatization on 6,7,8,9-Tetrahydro-dibenzofuran-2-ol is the nucleophilic hydroxyl group at the C2 position. Standard reactions for phenols, such as O-alkylation and O-acylation, can be readily applied.
O-Alkylation (Williamson Ether Synthesis): This reaction converts the phenolic hydroxyl group into an ether. The mechanism involves two steps:
Deprotonation: The phenol (B47542) is treated with a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide ion.
Nucleophilic Attack: The resulting phenoxide anion acts as a nucleophile, attacking an alkyl halide (e.g., methyl iodide, ethyl bromide) in an Sₙ2 reaction. This displaces the halide leaving group and forms a new carbon-oxygen bond, resulting in an ether derivative. The regioselectivity of alkylation on ambident nucleophiles can be influenced by reaction conditions, but for phenols, O-alkylation is typically highly favored. nih.gov
O-Acylation (Esterification): Ester derivatives are formed by reacting the phenol with an acylating agent like an acyl chloride or an acid anhydride (B1165640) in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine.
Nucleophilic Attack: The lone pair of electrons on the phenolic oxygen attacks the electrophilic carbonyl carbon of the acylating agent.
Elimination: In the case of an acyl chloride, a tetrahedral intermediate is formed, which then collapses, expelling a chloride ion. The base neutralizes the resulting proton to yield the final ester product. For acid anhydrides, the leaving group is a carboxylate anion.
| Derivatization Reaction | Reagents | Product Type | Mechanism Steps |
| O-Alkylation | 1. Base (NaH, K₂CO₃) 2. Alkyl Halide (R-X) | Ether | 1. Deprotonation to form phenoxide 2. Sₙ2 attack on alkyl halide |
| O-Acylation | 1. Acyl Halide (RCOCl) or Anhydride ((RCO)₂O) 2. Base (Pyridine) | Ester | 1. Nucleophilic addition to carbonyl 2. Elimination of leaving group (Cl⁻ or RCOO⁻) |
Electrophilic and Nucleophilic Substitution Pathways
Electrophilic Aromatic Substitution (EAS): The aromatic ring of this compound is highly activated towards electrophilic attack due to the strong electron-donating effects of both the hydroxyl group and the adjacent ether oxygen of the furan (B31954) ring. These groups direct incoming electrophiles to the ortho and para positions.
The general mechanism for EAS proceeds in two steps:
Attack by the Aromatic Ring: The π-electrons of the benzene (B151609) ring attack an electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.org
Deprotonation: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product. mt.com
For this specific molecule, the C1 and C3 positions are activated by both the C2-hydroxyl and the furan oxygen, making them the most probable sites for substitution. The C4 position is activated by the furan oxygen but is sterically hindered by the fused saturated ring.
Common EAS Reactions:
Halogenation: Reaction with Br₂ in a solvent like CCl₄ can lead to mono- or di-bromination at the C1 and C3 positions.
Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (NO₂).
Friedel-Crafts Acylation: Using an acyl chloride (RCOCl) and a Lewis acid catalyst like AlCl₃ introduces an acyl group. masterorganicchemistry.com This reaction is generally free from the rearrangements that can plague Friedel-Crafts alkylations. wikipedia.orgmasterorganicchemistry.com
Nucleophilic Substitution Pathways: Direct nucleophilic aromatic substitution (SₙAr) on the benzene ring is highly unfavorable. The ring system is electron-rich due to the activating groups and lacks both a good leaving group and a strong electron-withdrawing group necessary to stabilize the negative charge of a Meisenheimer intermediate. Therefore, reactions with nucleophiles typically occur at the acidic proton of the hydroxyl group rather than at a ring carbon.
Oxidation and Reduction Chemistry of the Tetrahydrodibenzofuran Ring System
Oxidation: The phenolic moiety of this compound is susceptible to oxidation. Phenols can be oxidized by a variety of reagents, including chromic acid, Fenton's reagent (H₂O₂/Fe²⁺), or even air, often leading to the formation of quinones. youtube.comnih.gov
Quinone Formation: Oxidation of this compound is expected to yield the corresponding para-quinone. The mechanism typically involves the formation of a phenoxy radical, which can then undergo further oxidation. cityu.edu.hk
Ring Opening: Under more forceful oxidative conditions, cleavage of the furan or benzene ring can occur. Studies on simpler benzofurans have shown that oxidation can lead to ring-opened products like keto esters. rsc.org
Reduction (Hydrogenation): The aromatic portion of the tetrahydrodibenzofuran system can be reduced via catalytic hydrogenation.
Partial Hydrogenation: While the cyclohexane (B81311) ring is already saturated, the benzene ring can be reduced. Catalytic hydrogenation using catalysts like palladium on carbon (H₂/Pd-C) can reduce the C4a-C9b double bond within the furan ring system. mdpi.comresearchgate.net
Complete Hydrogenation: More forcing conditions or more active catalysts, such as rhodium (Rh) or ruthenium (Ru), can achieve complete hydrogenation of the benzene ring. nih.gov This process would yield various stereoisomers of perhydrodibenzofuran-2-ol (also known as octahydrodibenzofuran-2-ol), creating new stereocenters at the ring fusion carbons. The electrochemical hydrogenation of furanic compounds has also been explored as a synthetic tool. rsc.org
| Transformation | Reagents/Conditions | Expected Major Product | Key Features |
| Oxidation | Jones Reagent (CrO₃, H₂SO₄) or DDQ | 6,7,8,9-Tetrahydro-dibenzofuran-2,4-dione (a quinone) | Oxidation of the electron-rich phenol and aromatic ring. |
| Reduction | H₂, Rh/C or Ru-NHC catalyst | Perhydrodibenzofuran-2-ol | Complete saturation of the benzene ring. nih.gov |
Rearrangement Reactions and Isomerization Processes
The 6,7,8,9-Tetrahydro-dibenzofuran skeleton is a thermodynamically stable fused ring system. Under standard synthetic conditions, it is not prone to skeletal rearrangement or isomerization. Rearrangements in related systems typically require the generation of high-energy intermediates, such as carbocations adjacent to the ring system, which are not readily formed from the parent phenol.
One potential, though speculative, pathway for rearrangement could occur during Friedel-Crafts alkylation. Unlike acylation, Friedel-Crafts alkylation is known to be susceptible to carbocation rearrangements of the alkylating agent, which could lead to isomeric products. masterorganicchemistry.com However, this is a feature of the electrophile, not a rearrangement of the tetrahydrodibenzofuran core itself.
Understanding Regioselectivity and Stereoselectivity in Transformations
Regioselectivity: Regioselectivity—the control of which position in a molecule reacts—is a critical aspect of the chemistry of this compound.
Electrophilic Aromatic Substitution: As discussed in section 5.2, EAS reactions are highly regioselective. The powerful activating and directing effects of the C2-hydroxyl and the furan oxygen atom strongly favor substitution at the C1 and C3 positions. The relative ratio of C1 to C3 substitution would depend on the steric bulk of the incoming electrophile, with the less hindered C3 position potentially being favored for larger electrophiles.
| EAS Reaction | Predicted Major Regioisomer(s) | Rationale |
| Bromination | 1-Bromo- and 3-Bromo- derivatives | Electronic activation by -OH and ether oxygen at ortho positions. |
| Friedel-Crafts Acylation | 3-Acyl- derivative | Electronic activation, with the larger acylium ion potentially favoring the less sterically hindered C3 position over C1. |
Stereoselectivity: Stereoselectivity becomes relevant in reactions that create new chiral centers. The starting molecule is achiral.
Catalytic Hydrogenation: The reduction of the aromatic ring is a key transformation where stereoselectivity is crucial. The addition of hydrogen atoms across the aromatic ring via a heterogeneous catalyst typically occurs from the same face of the molecule (syn-addition). This leads to the formation of a cis-fused ring system at the newly formed C4a-C9b junction. This process would generate a specific set of diastereomers, significantly reducing the number of possible stereoisomers formed. Research on the complete hydrogenation of benzofurans has demonstrated the ability to control the installation of multiple new stereocenters with high selectivity using cascade catalysis. nih.gov
| Reaction | Stereochemical Consideration | Expected Outcome |
| Catalytic Hydrogenation | Creation of stereocenters at C4a and C9b | syn-addition of hydrogen leads to a cis-fused decahydrodibenzofuran ring system. |
Future Research Directions and Advanced Applications of 6,7,8,9 Tetrahydro Dibenzofuran 2 Ol
Rational Design and Synthesis of Novel 6,7,8,9-Tetrahydro-dibenzofuran-2-ol Derivatives with Enhanced Bioactivity
The fundamental structure of this compound is well-suited for chemical alterations aimed at augmenting its biological effects. Forthcoming synthetic strategies will likely concentrate on the precise placement of various functional groups to fine-tune properties such as potency, selectivity, and pharmacokinetic characteristics. A substantial body of research indicates that derivatives within the wider benzofuran (B130515) and dibenzofuran (B1670420) families exhibit a broad spectrum of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects. rsc.orgnih.govscienceopen.comresearchgate.net
The creation of new derivatives can be informed by structure-activity relationship (SAR) studies. biointerfaceresearch.com For example, systematically altering the substituents on the dibenzofuran core can help to map out interactions with biological targets. Contemporary synthetic techniques, including palladium-catalyzed cross-coupling reactions and C-H activation, can enable the streamlined production of a varied collection of derivatives. biointerfaceresearch.com A notably efficient and direct method for synthesizing hexahydrodibenzofurans has been developed based on the rearrangement of a spirodihydrocoumarin. ekb.eg
Table 1: Potential Modifications and Their Rationale
| Modification Site | Potential Functional Group | Rationale for Enhanced Bioactivity |
|---|---|---|
| Phenolic hydroxyl group | Alkylation, Esterification | To improve metabolic stability and enhance cell permeability. |
| Aromatic ring | Halogens, Nitro groups, Amino groups | To modulate the electronic properties and binding affinity to the target. |
| Tetrahydrofuran ring | Introduction of chiral centers | To facilitate more specific stereochemical interactions with biological targets. |
| Furan (B31954) oxygen | Replacement with sulfur (dibenzothiophene) | To alter the geometry and electronic distribution, potentially unlocking new biological activities. |
In-depth Mechanistic Elucidation of Biological Actions at the Molecular Level
A deep-seated comprehension of the biological effects of this compound is essential for its progression as a therapeutic candidate. Future investigations must probe its molecular mechanisms of action. For certain dibenzofuran derivatives, like some polychlorinated dibenzofurans, the toxic mechanism is understood to be facilitated by the aryl hydrocarbon receptor (AhR) pathway. scispace.com Nevertheless, it remains uncertain whether all biological responses to dibenzofurans are governed by this pathway. scispace.com
A primary research objective will be to examine the interactions of this compound and its derivatives with specific cellular components, such as enzymes, receptors, and DNA. biointerfaceresearch.com Methodologies like affinity chromatography, co-immunoprecipitation, and thermal shift assays can be utilized to pinpoint direct binding partners. Subsequent analysis of downstream signaling pathways, through techniques such as western blotting and reporter gene assays, will contribute to a more complete mechanistic understanding.
Computational Drug Discovery and Virtual Screening Initiatives
Computational methods are set to expedite the discovery and refinement of compounds based on this compound. Molecular docking and virtual screening can be employed to forecast the binding affinity of new derivatives against a variety of known biological targets. nih.gov For instance, a virtual screening of dibenzofuran analogs from the ChEMBL database, using molecular docking, has pointed to the possibility of other derivatives serving as selective inhibitors of matrix metalloproteinase-12 (MMP-12). nih.gov
Quantitative structure-activity relationship (QSAR) models can be formulated to link the physicochemical attributes of the derivatives with their biological functions, offering crucial insights for the creation of more effective compounds. Furthermore, molecular dynamics simulations can be applied to assess the stability of ligand-target complexes and to clarify the molecular underpinnings of their interactions. nih.gov
Table 2: Computational Approaches in Drug Discovery
| Computational Method | Application in this compound Research |
|---|---|
| Molecular Docking | Predicting binding modes and affinities to protein targets. |
| Virtual Screening | Identifying potential lead compounds from large chemical libraries. |
| QSAR | Establishing relationships between chemical structure and biological activity. |
| Molecular Dynamics | Simulating the dynamic behavior of the compound and its interactions with targets. |
Exploration of New Therapeutic Avenues and Disease Models
The varied biological activities documented for the broader category of benzofuran and dibenzofuran derivatives imply that this compound may hold therapeutic promise for a range of diseases. rsc.orgnih.gov Upcoming research should include the evaluation of this compound and its enhanced derivatives across a spectrum of disease models.
Considering the established anti-tumor, antibacterial, and anti-inflammatory properties of related compounds, initial studies could concentrate on cancer, infectious diseases, and inflammatory conditions. nih.gov The application of high-throughput screening in diverse cell-based and animal models will be key to uncovering new therapeutic uses.
Development of Advanced Analytical Methods for Detection and Quantification
As this compound and its derivatives advance in the drug discovery process, the demand for sensitive and dependable analytical methods for their detection and measurement in biological samples will become critical. nih.gov Techniques such as high-performance liquid chromatography (HPLC) combined with mass spectrometry (MS), especially tandem mass spectrometry (MS/MS), are highly effective for this purpose. researchgate.netresearchgate.net
Future work should be directed towards the creation and validation of robust analytical methods for pharmacokinetic studies, which are vital for understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds. The development of immunoassays could also offer a high-throughput method for quantifying these molecules in biological fluids. researchgate.net
Integration with Systems Biology and Omics Approaches to Understand Cellular Impact
To achieve a comprehensive view of the cellular effects of this compound, its investigation should be combined with systems biology and a range of "omics" technologies. nih.govnih.gov Transcriptomics (e.g., RNA-seq), proteomics, and metabolomics can offer a detailed overview of the global shifts in gene expression, protein abundance, and metabolite profiles in cells or tissues following exposure to the compound. sysmedicine.com
This information can be utilized to build and improve biological network models, which in turn can help to pinpoint the key pathways and cellular functions affected by the compound. nih.gov Such an integrated strategy can uncover unforeseen mechanisms of action and potential off-target effects, providing invaluable information for both therapeutic development and safety evaluation. researchgate.net
Q & A
Q. What are the common synthetic routes for 6,7,8,9-tetrahydro-dibenzofuran-2-ol, and what methodological considerations are critical for success?
The synthesis typically involves 1,4-Michael addition/SNAr tandem annulation reactions under transition metal-free conditions. Key steps include cyclization of phenolic precursors with aldehydes or ketones to form the benzofuran core. Reaction parameters such as solvent polarity (e.g., ethanol or dichloromethane), temperature (room temperature to 80°C), and stoichiometric control of nucleophiles (e.g., thiophene derivatives) are crucial for optimizing yields. Functional group compatibility must be validated, particularly for electron-withdrawing substituents that may hinder annulation .
Q. How is the structural characterization of this compound performed, and what analytical techniques are most reliable?
Structural elucidation relies on X-ray crystallography (using SHELX software for refinement) to resolve the fused bicyclic system and stereochemistry . Complementary techniques include ¹H/¹³C NMR spectroscopy to confirm proton environments and substituent positions, FT-IR for functional group identification (e.g., hydroxyl or carbonyl groups), and mass spectrometry for molecular weight validation. Thin-layer chromatography (TLC) is used to monitor reaction progress .
Q. What are the primary research applications of this compound in material science?
This compound is explored as a precursor for functionalized polymers and photoactive materials due to its rigid bicyclic framework and hydroxyl group, which can participate in crosslinking or hydrogen bonding. Its structural similarity to polyaromatic hydrocarbons makes it a candidate for organic semiconductors. Applications require tailored functionalization (e.g., esterification or etherification) to enhance thermal stability or solubility .
Advanced Research Questions
Q. How do substituent modifications on the benzofuran core influence biological activity, and what strategies optimize pharmacological potential?
Substituents at the C-2 hydroxyl and C-5/C-6 positions significantly impact bioactivity. For example, introducing electron-donating groups (e.g., methoxy) enhances antioxidant properties, while bulky alkyl chains improve lipid membrane penetration. Structure-activity relationship (SAR) studies using in vitro assays (e.g., glutamate-induced neurotoxicity models) guide optimization. Computational docking with targets like enzymes or receptors helps predict binding affinities .
Q. What experimental strategies address low yields in the synthesis of this compound derivatives?
Low yields often stem from competing side reactions (e.g., over-oxidation or dimerization). Mitigation strategies include:
- Stepwise annulation : Isolate intermediates before proceeding to the next step.
- Catalytic additives : Use Lewis acids (e.g., BF₃·Et₂O) to stabilize transition states.
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity.
- High-throughput screening : Test solvent/reagent combinations to identify optimal conditions .
Q. How can the material properties of this compound-based polymers be tailored for specific applications?
Copolymerization with electron-deficient monomers (e.g., acrylates) enhances conductivity, while crosslinking agents (e.g., epoxides) improve mechanical strength. Surface modification via silane coupling or plasma treatment increases adhesion in composite materials. Spectroscopic ellipsometry and DSC (differential scanning calorimetry) are used to characterize thermal and optical properties .
Methodological Notes
- Synthetic Protocols : Prioritize inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.
- Analytical Validation : Use deuterated solvents (e.g., DMSO-d₆) for NMR to avoid signal interference.
- Data Interpretation : Cross-reference crystallographic data (CCDC entries) with computational models (e.g., DFT) to resolve structural ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
